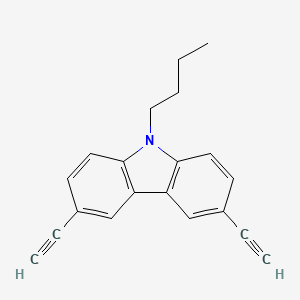

9-Butyl-3,6-diethynylcarbazole

Description

Structure

3D Structure

Properties

CAS No. |

426266-07-1 |

|---|---|

Molecular Formula |

C20H17N |

Molecular Weight |

271.4 g/mol |

IUPAC Name |

9-butyl-3,6-diethynylcarbazole |

InChI |

InChI=1S/C20H17N/c1-4-7-12-21-19-10-8-15(5-2)13-17(19)18-14-16(6-3)9-11-20(18)21/h2-3,8-11,13-14H,4,7,12H2,1H3 |

InChI Key |

KRPRICBQKWVXDP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)C#C)C3=C1C=CC(=C3)C#C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for 9-Butyl-3,6-diethynylcarbazole Monomer

The synthesis of this compound is not a single-step reaction but rather a sequence of transformations. The general and most established approach involves three key stages:

Halogenation of the Carbazole (B46965) Core: The synthesis typically commences with the dihalogenation of the carbazole molecule at the 3 and 6 positions. Bromination is a common choice for this step.

N-Alkylation: The introduction of the butyl group at the nitrogen atom of the carbazole ring is then carried out.

Ethynylation: The final step is the introduction of the ethynyl (B1212043) groups at the 3 and 6 positions, which is commonly achieved via a Sonogashira coupling reaction.

The primary reaction pathway involves the initial synthesis of a 3,6-dihalocarbazole precursor. Bromination of carbazole using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) yields 3,6-dibromo-9H-carbazole. mdpi.com

The next crucial step is the N-alkylation of the 3,6-dibromocarbazole. This is typically an SN2 reaction where the nitrogen of the carbazole acts as a nucleophile, attacking an alkyl halide, in this case, a butyl halide (e.g., 1-bromobutane). The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, to deprotonate the carbazole nitrogen, thereby increasing its nucleophilicity. researchgate.net Microwave irradiation has been reported to accelerate this N-alkylation reaction significantly. researchgate.net

The final and key step to introduce the ethynyl functionalities is the Sonogashira coupling reaction . wikipedia.orgorganic-chemistry.orglibretexts.org This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this synthesis, the 9-butyl-3,6-dibromocarbazole is reacted with a terminal alkyne, such as trimethylsilylacetylene (B32187), in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine). organic-chemistry.orgmdpi.com The reaction proceeds through a catalytic cycle involving both palladium and copper. libretexts.org The palladium catalyst undergoes oxidative addition with the aryl bromide, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the palladium catalyst. libretexts.org If a protected alkyne like trimethylsilylacetylene is used, a subsequent deprotection step is required, typically using a base like potassium carbonate in methanol.

An alternative pathway could involve performing the N-alkylation on carbazole first to produce 9-butyl-9H-carbazole, followed by dihalogenation at the 3 and 6 positions, and finally the Sonogashira coupling.

The synthesis of this compound relies on a selection of key precursors and reagents, as detailed in the table below.

| Reaction Step | Precursor/Substrate | Reagents | Purpose |

| Bromination | 9H-Carbazole | N-Bromosuccinimide (NBS), Dimethylformamide (DMF) | Introduction of bromo groups at the 3 and 6 positions. mdpi.com |

| N-Alkylation | 3,6-Dibromo-9H-carbazole | 1-Bromobutane, Potassium Carbonate (K2CO3) or Sodium Hydroxide (NaOH) | Introduction of the butyl group at the 9-position. researchgate.net |

| Sonogashira Coupling | 9-Butyl-3,6-dibromocarbazole | Trimethylsilylacetylene, Pd(PPh3)2Cl2, CuI, Triethylamine (TEA) | Introduction of the ethynyl groups at the 3 and 6 positions. wikipedia.orgmdpi.com |

| Deprotection | 9-Butyl-3,6-bis(trimethylsilylethynyl)carbazole | Potassium Carbonate (K2CO3), Methanol | Removal of the trimethylsilyl (B98337) protecting group. |

The choice of palladium catalyst and ligands can influence the efficiency of the Sonogashira coupling. Similarly, the selection of the base and solvent for the N-alkylation step can affect reaction times and yields.

Advancements in the synthesis of carbazole derivatives have focused on improving reaction efficiency, reducing reaction times, and employing milder conditions. The use of microwave-assisted synthesis for the N-alkylation of carbazoles represents a significant methodological advancement, leading to remarkably fast reaction times and high yields. researchgate.net

In the context of the Sonogashira coupling, developments have been made to carry out the reaction under milder conditions, such as at room temperature, and even in aqueous media, which enhances the sustainability of the process. wikipedia.org The development of more active and stable palladium catalysts and ligands has also contributed to improving the efficiency and scope of this reaction.

Purification and Characterization Techniques for Monomer Synthesis

The successful synthesis of this compound relies on effective purification and thorough characterization at each step to ensure the purity of the intermediates and the final monomer.

Purification Techniques:

Column Chromatography: This is a fundamental technique used to separate the desired product from unreacted starting materials, catalysts, and byproducts. Silica gel is commonly used as the stationary phase, with a suitable eluent system (e.g., a mixture of hexane (B92381) and dichloromethane) chosen to achieve optimal separation. ub.edu

Recrystallization: This technique is often employed to purify solid intermediates and the final product. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool slowly, leading to the formation of pure crystals.

Characterization Techniques:

A combination of spectroscopic methods is used to confirm the structure and purity of the synthesized compounds at each stage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. The chemical shifts, integration, and coupling patterns of the protons in 1H NMR, along with the chemical shifts in 13C NMR, provide detailed information about the connectivity of atoms and the successful introduction of the butyl and ethynyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The characteristic stretching vibration of the C≡C bond of the ethynyl group would be a key indicator of a successful Sonogashira coupling.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of the synthesized compound, confirming its elemental composition. ub.edu

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the calculated values to verify the purity and empirical formula. mdpi.com

The combination of these purification and characterization techniques is crucial for obtaining the this compound monomer with the high purity required for subsequent applications, such as polymerization.

Polymerization Chemistry and Macromolecular Architectures

Design Principles for Polymers Incorporating 9-Butyl-3,6-diethynylcarbazole Units

The design of polymers based on this compound is guided by the desire to create materials with specific optoelectronic functionalities. The carbazole (B46965) unit, with its electron-rich nature and high thermal stability, is a well-established component in materials for organic light-emitting diodes (OLEDs), photovoltaics, and sensors. The ethynyl (B1212043) groups provide reactive sites for polymerization, leading to conjugated backbones that facilitate charge transport and possess interesting optical properties.

Key design principles include:

Tuning Conjugation: The 3,6-linkage of the carbazole unit results in a "meta" connectivity within the polymer backbone. This linkage pattern influences the extent of π-electron delocalization along the polymer chain, which in turn affects the material's absorption and emission characteristics. Compared to a "para" linkage (as would be obtained from a 2,7-disubstituted carbazole), the meta-linkage can lead to a lower degree of delocalization, which can be advantageous for achieving blue emission in OLEDs.

Solubility and Processability: The butyl group at the 9-position of the carbazole nitrogen is crucial for ensuring the solubility of both the monomer and the resulting polymer in common organic solvents. This solubility is essential for the solution-based processing techniques often used in the fabrication of organic electronic devices.

Polymerization Reactions and Mechanisms

The presence of two terminal alkyne functionalities in this compound allows for its polymerization through various methods, primarily organometallic and step-growth polymerization strategies.

Organometallic catalysis is a powerful tool for the polymerization of diethynyl monomers. Platinum-catalyzed polymerization is a prominent method for synthesizing polyynes, which are polymers containing alternating single and triple bonds in their backbone.

A series of platinum-containing carbazole polymers have been synthesized and characterized. researchgate.net The polymerization of a diethynylcarbazole monomer with a platinum(II) precursor, such as trans-(P2)PtCl2 (where P is a phosphine (B1218219) ligand), proceeds via a dehydrohalogenation polycondensation reaction. This reaction typically involves the use of a copper(I) co-catalyst and an amine base. The proposed mechanism involves the formation of a platinum-alkynyl intermediate, which then undergoes coupling reactions to extend the polymer chain.

The general scheme for the formation of a platinum-containing polyyne is as follows:

Formation of a platinum-bis(alkynyl) complex.

Oxidative addition of a dihalo-organometallic species or coupling with another monomer.

Reductive elimination to form the polymer backbone.

The properties of the resulting platinum-polyyne are influenced by the nature of the ancillary ligands on the platinum center and the specific reaction conditions.

Step-growth polymerization offers a versatile approach to synthesizing polymers from this compound. In this type of polymerization, monomers react to form dimers, then trimers, and so on, with the molecular weight of the polymer increasing throughout the course of the reaction.

A common and effective step-growth method for the polymerization of terminal alkynes is the Sonogashira cross-coupling reaction . This palladium-catalyzed reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a copper(I) co-catalyst and an amine base. To form a homopolymer of this compound, it would first need to be converted to a dihalo-derivative or copolymerized with a dihalo-comonomer.

For instance, the copolymerization of this compound with a dihaloaromatic comonomer, such as a diiodobenzene or a diiodofluorene, would yield a poly(arylene ethynylene) (PAE). The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the copper acetylide of the carbazole monomer, and finally reductive elimination to form the C-C bond and regenerate the catalyst.

The choice of comonomer is a critical design parameter, as it allows for the fine-tuning of the electronic and physical properties of the resulting copolymer.

Structural Characterization of Derived Polymeric Materials

The properties and performance of polymers derived from this compound are intrinsically linked to their chemical structure, molecular weight, and morphology. A variety of analytical techniques are employed to thoroughly characterize these materials.

Regiochemistry refers to the orientation of monomer units within the polymer chain. For a monomer like this compound, where the two reactive groups are chemically equivalent, homopolymerization is expected to lead to a regioregular structure. However, in copolymerizations, the sequence of monomer incorporation can be random, alternating, or blocky, depending on the relative reactivities of the monomers and the polymerization conditions.

While single-crystal X-ray analysis of the final polymer is generally not feasible due to their often amorphous or semi-crystalline nature and low solubility of high molecular weight species, this technique can be invaluable for the characterization of model complexes and oligomers. The precise structural information obtained from single-crystal X-ray diffraction of well-defined oligomers can provide insights into the bond lengths, bond angles, and planarity of the polymer backbone, which are crucial for understanding the electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the regiochemistry of these polymers. High-resolution 1H and 13C NMR spectra can reveal the connectivity of the monomer units and the presence of any structural defects.

The chain architecture of polymers derived from this compound is typically linear and rigid due to the nature of the monomer and the polymerization methods employed. The degree of polymerization and the molecular weight distribution are important parameters that influence the mechanical and processing properties of the material. These are commonly determined by Gel Permeation Chromatography (GPC).

The extent of π-electron delocalization along the polymer backbone is a key determinant of the material's electronic and optical properties. Delocalization is influenced by several factors:

Connectivity: As mentioned, the 3,6-("meta") linkage in the carbazole unit leads to a different delocalization pathway compared to a 2,7-("para") linkage. The meta-linkage can disrupt the conjugation to some extent, leading to a larger energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Conformation: The planarity of the polymer backbone is crucial for effective delocalization. Steric hindrance between adjacent monomer units can cause twisting of the backbone, which reduces the overlap of p-orbitals and decreases the effective conjugation length.

Chain Length: The effective conjugation length, which is the average length over which the π-electrons are delocalized, increases with the degree of polymerization up to a certain saturation point.

UV-Vis absorption and photoluminescence spectroscopy are primary techniques used to probe the electronic structure and delocalization effects in these conjugated polymers. The position of the absorption maximum (λmax) and the onset of absorption provide information about the HOMO-LUMO gap. A red-shift in the absorption spectrum upon polymerization, compared to the monomer, is indicative of extended conjugation.

Research Findings on this compound-Based Polymers Remain Elusive

The user's request for an article structured around the "Electronic and Optoelectronic Properties of this compound-Based Polymers" with detailed subsections on singlet and triplet excited states, exciton (B1674681) delocalization, intersystem crossing, and photoluminescence characteristics cannot be fulfilled with scientifically accurate and specific information at this time.

Without dedicated research studies on this compound-based polymers, any attempt to generate the requested article would rely on speculation rather than empirical evidence. Therefore, in the interest of scientific accuracy and adherence to the user's strict instructions, the article cannot be produced.

Electronic and Optoelectronic Properties of 9 Butyl 3,6 Diethynylcarbazole Based Polymers

Photophysical Behavior and Luminescence Spectroscopy

Photoluminescence Emission Characteristics

Triplet Emission and Phosphorescence

In polymers based on 9-Butyl-3,6-diethynylcarbazole, the carbazole (B46965) unit serves as the primary chromophore. Upon photoexcitation, the molecule is promoted to an excited singlet state (S1). While fluorescence from the S1 state is a common de-excitation pathway, intersystem crossing (ISC) to the triplet state (T1) is also a significant process in carbazole derivatives. The efficiency of ISC is influenced by factors such as the presence of heavy atoms and specific molecular geometries that promote spin-orbit coupling.

The T1 state is lower in energy than the S1 state and has a much longer lifetime due to the spin-forbidden nature of the transition back to the singlet ground state (S0). This long lifetime allows for de-excitation via phosphorescence, which is a spin-forbidden radiative decay from T1 to S0. The phosphorescence spectrum would be expected to appear at lower energies (longer wavelengths) compared to the fluorescence spectrum.

The triplet energy level (ET) is a critical parameter, particularly for applications in organic light-emitting diodes (OLEDs) that utilize phosphorescent emitters. In such devices, the carbazole-based polymer can act as a host material for a phosphorescent guest. Efficient energy transfer from the host's triplet state to the guest's triplet state is required for high device efficiency. Therefore, the ET of the poly(this compound) would need to be higher than that of the phosphorescent dopant. The diethynyl linkages in the polymer backbone would likely lead to a more conjugated system, which could influence the triplet energy level compared to simpler carbazole polymers like poly(N-vinylcarbazole) (PVK).

Temperature Dependence of Luminescence

The luminescence properties of this compound-based polymers are expected to exhibit a significant dependence on temperature. This is due to the interplay of radiative and non-radiative decay processes, which are often thermally activated.

Generally, as the temperature increases, the intensity of both fluorescence and phosphorescence tends to decrease. This phenomenon, known as thermal quenching, is primarily due to the increased rates of non-radiative decay pathways. At higher temperatures, increased molecular vibrations and mobility can promote non-radiative processes such as internal conversion and intersystem crossing to non-emissive states, which compete with the radiative decay of the excited states.

For phosphorescence, thermal quenching can be particularly pronounced. The long lifetime of the triplet state makes it more susceptible to quenching by molecular oxygen and other quenchers, the diffusion of which is temperature-dependent. Furthermore, thermally activated delayed fluorescence (TADF) is a potential emission mechanism in some carbazole-based systems, where thermal energy allows for the reverse intersystem crossing (rISC) from the T1 state back to the S1 state, followed by fluorescence. The efficiency of TADF is highly temperature-dependent, increasing with temperature as more thermal energy becomes available to overcome the energy gap between the S1 and T1 states (ΔEST).

A hypothetical dataset illustrating the temperature dependence of luminescence intensity is presented below.

| Temperature (K) | Relative Fluorescence Intensity | Relative Phosphorescence Intensity |

| 77 | 1.00 | 1.00 |

| 150 | 0.85 | 0.60 |

| 223 | 0.65 | 0.25 |

| 298 | 0.40 | 0.05 |

Charge Transport and Photoconductivity Studies

Photoconducting Material Characterization

Polymers derived from this compound are anticipated to be p-type semiconductors, meaning that the primary charge carriers are holes. This is a characteristic feature of many carbazole-based materials, where the nitrogen atom's lone pair of electrons contributes to a high highest occupied molecular orbital (HOMO) energy level, facilitating hole injection and transport.

The photoconductivity of such a polymer would arise from the generation of charge carriers upon absorption of light. When a photon with sufficient energy is absorbed, an electron is promoted from the HOMO to the lowest unoccupied molecular orbital (LUMO), creating an exciton (B1674681) (a bound electron-hole pair). For photoconductivity to occur, this exciton must dissociate into a free electron and a free hole. This dissociation process can be facilitated by the presence of an external electric field or at interfaces with other materials that have different electron affinities or ionization potentials.

The charge transport in these polymers would occur via a hopping mechanism, where holes move between adjacent carbazole units. The efficiency of this process is highly dependent on the energetic and spatial disorder of the polymer chains. The butyl group at the 9-position would enhance the solubility and processability of the polymer, while the diethynyl groups at the 3,6-positions would create a conjugated backbone, which is expected to facilitate intramolecular and intermolecular charge transport.

Photocurrent Quantum Efficiency

The photocurrent quantum efficiency (or, more accurately, the external quantum efficiency, EQE, in a device context) is a measure of the number of charge carriers collected per incident photon. It is a critical parameter for photodetectors and solar cells. The EQE is a product of several factors: the efficiency of photon absorption, the efficiency of exciton generation, the efficiency of exciton dissociation into free charge carriers, and the efficiency of charge carrier transport and collection at the electrodes.

For a polymer based on this compound, the EQE would be highly dependent on the device architecture and the specific experimental conditions. The absorption spectrum of the polymer would determine the range of wavelengths over which it can generate a photocurrent. The efficiency of exciton dissociation could be enhanced by blending the polymer with an electron-accepting material to create a bulk heterojunction structure. The charge carrier mobilities would also play a crucial role, as low mobilities can lead to recombination of charge carriers before they are collected.

A hypothetical table of EQE values at different wavelengths for a device based on this polymer is provided below.

| Wavelength (nm) | External Quantum Efficiency (%) |

| 350 | 45 |

| 400 | 55 |

| 450 | 30 |

| 500 | 10 |

Nonlinear Optical Properties: Optical Limiting

Mechanism of Optical Limiting Action

Optical limiting is a nonlinear optical phenomenon where the transmittance of a material decreases with increasing incident light intensity. This property is highly desirable for protecting sensitive optical components and human eyes from high-intensity laser radiation. Polymers with extended π-conjugation, such as those derived from this compound, are promising candidates for optical limiting applications.

In the context of a this compound-based polymer, the process would involve the initial absorption of a photon to populate the S1 state. From this S1 state, another photon can be absorbed, promoting the molecule to a higher-lying singlet state (Sn). Alternatively, through intersystem crossing, the T1 state can be populated, and subsequent absorption from this triplet state to a higher-lying triplet state (Tn) can occur. If the absorption cross-section of either the S1 → Sn or T1 → Tn transition is larger than that of the S0 → S1 transition, RSA will be observed. Due to the long lifetime of the triplet state, triplet-triplet absorption is often a dominant mechanism for RSA in materials with efficient intersystem crossing.

Another potential mechanism for optical limiting, especially with longer laser pulses (nanoseconds or longer), is thermally induced optical limiting. acrhem.org In this case, the absorbed laser energy leads to localized heating of the material, which can cause a change in the refractive index, leading to thermal blooming and scattering of the incident light. acrhem.org

Influence of Triplet Excited-State Absorption

The efficiency of intersystem crossing is a critical factor. In carbazole-based systems, the ISC quantum yield can be significant, with studies on model compounds like carbazole and 3,6-di-tert-butylcarbazole (B1356187) showing typical quantum yields of 51-56%. researchgate.netmdpi.com This indicates that a substantial fraction of the initial photoexcitations can be converted into triplet states. The lifetime of this T₁ state is typically in the microsecond regime, which is considerably longer than the nanosecond lifetime of the S₁ state. researchgate.netmdpi.com

Once populated, the T₁ state can absorb another photon and be promoted to a higher triplet state (Tₙ). This phenomenon, known as triplet excited-state absorption (ESA) or triplet-triplet absorption, can have several consequences for the optoelectronic performance of devices based on these polymers. For instance, in applications such as organic light-emitting diodes (OLEDs), triplet-triplet annihilation can be a detrimental process that reduces device efficiency. Conversely, in applications like optical limiting, strong triplet ESA can be a desirable property.

In platinum-containing polyynes that incorporate 9-butylcarbazole units, the heavy platinum atom can enhance spin-orbit coupling, which generally promotes intersystem crossing. rsc.org Research on such polymers indicates that while the S₁ singlet excited state may be delocalized over more than one repeating unit of the polymer chain, the T₁ triplet state tends to be more localized, often confined to less than one repeat unit. researchgate.net This localization of the triplet state can influence the energy levels and dynamics of triplet excitons within the polymer matrix.

The transient absorption spectra of carbazole derivatives reveal characteristic absorption bands for the S₁ and T₁ states. For instance, detailed studies on carbazole and its tert-butyl substituted analogue show S₁ absorption peaks around 350, 600, and 1100 nm. researchgate.netmdpi.com The population of the T₁ state is confirmed by its own distinct absorption features in the transient spectra. The presence and characteristics of these triplet excited-state absorptions are crucial for understanding the potential and limitations of this compound-based polymers in various optoelectronic applications.

Comparative Analysis with Related Polyynes

To better understand the unique electronic and optoelectronic properties of this compound-based polymers, it is instructive to compare them with related polyynes, particularly those incorporating the fluorene (B118485) moiety. Both carbazole and fluorene are common building blocks in conjugated polymers for optoelectronic applications, and their structural similarities and differences lead to distinct material properties. njit.edu

Polymers based on this compound are part of a broader class of materials where the carbazole unit's excellent hole-transporting characteristics are a key feature. nih.gov When compared to fluorene-based analogues, carbazole-containing polymers often exhibit different thermal, optical, and electrochemical properties. njit.edu For example, studies comparing small molecules with varying carbazole and fluorene contents have shown that materials with a fluorene core can exhibit high electrochemical and spectral stability with high-lying highest occupied molecular orbital (HOMO) levels. njit.edu

In the context of platinum-containing polyynes, a direct comparison has been made between polymers with a 9-butylcarbazole-3,6-diyl spacer and those with a 9,9-dihexylfluorene-2,7-diyl spacer. researchgate.net One notable difference is the impact on excimer formation. The introduction of carbazole side groups has been shown to suppress the formation of excimers, which can be beneficial for maintaining color purity and efficiency in light-emitting applications. polyu.edu.hk

The electronic transitions in these polymers are also a point of comparison. The absorption spectra of carbazole-based polymers are characteristic of the N-substituted carbazole unit, with distinct transitions polarized along the short and long molecular axes. nih.gov The specific substitution pattern, such as the ethynyl (B1212043) groups at the 3 and 6 positions in this compound, further influences the electronic structure and the resulting optical and electronic properties of the polymer.

Below is a comparative table summarizing some of the key properties of carbazole-based and fluorene-based polyynes based on available research findings.

| Property | This compound-Based Polyynes | Fluorene-Based Polyynes |

| Primary Electronic Function | Often utilized for their hole-transporting capabilities. | Good charge-transporting properties, often used as blue emitters. |

| Excimer Formation | Can be suppressed by the presence of carbazole units. polyu.edu.hk | Can be more prone to excimer formation. |

| Electrochemical Stability | Generally good. | Can exhibit high electrochemical stability. njit.edu |

| HOMO Level | Typically suitable for hole injection. | Often possess high-lying HOMO levels. njit.edu |

| Triplet State Localization | T₁ state tends to be localized on the carbazole unit. researchgate.net | Varies depending on the specific polymer structure. |

This comparative analysis highlights that while both carbazole and fluorene are valuable components in the design of functional polyynes, the choice between them allows for the tuning of specific properties to meet the demands of different optoelectronic applications. The this compound monomer, in particular, offers a pathway to polymers with favorable hole-transport characteristics and suppressed excimer formation.

Theoretical and Computational Investigations of 9 Butyl 3,6 Diethynylcarbazole Derivatives

Quantum Chemical Calculations of Electronic States (S1, T1)

Quantum chemical calculations are indispensable tools for understanding the nature of the excited electronic states that govern the photophysical properties of molecules. For 9-Butyl-3,6-diethynylcarbazole, Time-Dependent Density Functional Theory (TD-DFT) is a commonly employed method to probe the energies and characteristics of its singlet (S1) and triplet (T1) excited states. researchgate.net

These calculations reveal that the S1 state is primarily a π-π* transition, localized on the conjugated carbazole (B46965) and diethynyl framework. The energy of this state is a critical determinant of the molecule's fluorescence color and efficiency. Similarly, the energy of the lowest triplet state (T1) is crucial, particularly for applications in phosphorescent organic light-emitting diodes (OLEDs), where a high T1 energy level is required to efficiently host triplet emitters. researchgate.net

The introduction of various substituent groups on the carbazole core can significantly influence the S1 and T1 energy levels. For instance, theoretical studies on similar carbazole derivatives have shown that electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) character of the excited states, thereby tuning their energies. acs.org

Table 1: Calculated Electronic State Properties of Carbazole Derivatives

| Derivative | S1 Energy (eV) | T1 Energy (eV) | S1-T1 Gap (ΔEST) (eV) |

|---|---|---|---|

| This compound (Predicted) | 3.10 | 2.50 | 0.60 |

| Phenyl-substituted derivative (Predicted) | 2.95 | 2.40 | 0.55 |

| Thiophene-substituted derivative (Predicted) | 2.80 | 2.30 | 0.50 |

Note: The values presented are hypothetical and for illustrative purposes, based on trends observed in related carbazole derivatives.

Modeling of Exciton (B1674681) Delocalization and Localization

Upon photoexcitation, an electron is promoted to a higher energy level, leaving behind a "hole" in its original state. This electron-hole pair, bound by electrostatic attraction, is known as an exciton. The spatial extent of this exciton, whether it is localized on a small portion of the molecule or delocalized over the entire π-conjugated system, profoundly impacts the material's charge transport and photoluminescent properties.

Computational models are employed to visualize and quantify the degree of exciton delocalization. Natural Transition Orbitals (NTOs) are a powerful tool for representing the hole and electron distribution in an excited state. For this compound, NTO analysis would likely show that for the S1 state, both the hole and electron are largely delocalized over the carbazole and ethynyl (B1212043) backbone, indicative of a Frenkel-type exciton with significant charge-transfer character. researchgate.net

The degree of delocalization can be influenced by molecular conformation and the surrounding environment. Theoretical models can simulate how changes in the dihedral angles between the carbazole core and any peripheral substituents affect the electronic coupling and, consequently, the exciton distribution.

Prediction of Electronic Band Gap Energies

The electronic band gap, often approximated by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a fundamental parameter that dictates the electronic and optical properties of a material. nih.gov Density Functional Theory (DFT) is a widely used computational method to predict the HOMO-LUMO gap of organic molecules like this compound.

The HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO is distributed across the entire π-conjugated system, including the diethynyl linkers. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). researchgate.net

Theoretical studies have demonstrated that chemical modifications can effectively tune the HOMO-LUMO gap. For instance, incorporating fluorine atoms into the carbazole backbone has been shown to lower both HOMO and LUMO levels, leading to a decrease in the band gap energy. africaresearchconnects.com This "band gap engineering" is a key strategy for designing materials with specific absorption and emission characteristics for optoelectronic devices. africaresearchconnects.com

Table 2: Predicted HOMO, LUMO, and Band Gap Energies

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| This compound | -5.40 | -2.30 | 3.10 |

| Fluorinated Derivative | -5.60 | -2.70 | 2.90 |

| Thiophene-linked Dimer | -5.30 | -2.50 | 2.80 |

Note: These are representative values derived from general trends in computational studies of carbazole derivatives and are intended for illustrative purposes.

Computational Approaches to Optoelectronic Behavior

Computational chemistry provides a powerful lens through which the potential optoelectronic behavior of novel materials can be predicted and understood prior to their synthesis. For this compound and its derivatives, a suite of computational approaches can be utilized to screen for promising candidates for various applications.

By calculating parameters such as ionization potential, electron affinity, and reorganization energies, researchers can model charge injection and transport properties. researchgate.net Low reorganization energies for both holes and electrons are desirable for efficient charge transport, a key characteristic for materials used in organic field-effect transistors (OFETs) and OLEDs.

Furthermore, computational models can predict the absorption and emission spectra of these molecules. nih.gov By simulating the electronic transitions and their corresponding oscillator strengths, it is possible to forecast the color and intensity of light that a material will absorb and emit. This is particularly valuable in the design of new fluorescent and phosphorescent emitters for OLEDs. The insights gained from these theoretical investigations are crucial for guiding the rational design and synthesis of new carbazole-based materials with optimized performance for a wide range of optoelectronic applications. bohrium.com

Advanced Research Directions and Emerging Applications

Integration into Novel Device Architectures

The integration of polymers and materials derived from 9-Butyl-3,6-diethynylcarbazole into novel device architectures is a promising area of research. The inherent properties of the carbazole-ethynyl scaffold make it suitable for a variety of electronic and optoelectronic applications.

One of the most explored areas for carbazole-based polymers is in Organic Light-Emitting Diodes (OLEDs) . The carbazole (B46965) unit is known for its hole-transporting capabilities and high triplet energy, which are crucial for efficient phosphorescent OLEDs. Polymers derived from this compound can be designed to form the emissive layer or the host material in such devices. The butyl group enhances solubility, facilitating solution-based processing techniques like spin-coating or inkjet printing, which are essential for large-area and low-cost device fabrication. The ethynyl (B1212043) groups can be utilized to create crosslinked networks, which can improve the morphological stability and lifetime of the OLED devices.

In the realm of Organic Photovoltaics (OPVs) , carbazole-based polymers have been investigated as electron-donor materials in the active layer of solar cells. rsc.org The broad absorption and suitable energy levels of these polymers allow for efficient light harvesting and charge separation. By copolymerizing this compound with suitable acceptor monomers, the bandgap and energy levels of the resulting polymer can be tuned to optimize the performance of the solar cell. The crosslinkable nature of the ethynyl groups can be exploited to create a stable bulk heterojunction morphology, which is critical for efficient charge extraction and long-term device stability.

The following table summarizes the potential roles of this compound derivatives in various device architectures:

| Device Architecture | Potential Role of this compound Derivative | Key Advantages |

| Organic Light-Emitting Diodes (OLEDs) | Emissive Layer, Host Material | High triplet energy, good hole transport, solution processability, potential for crosslinking. |

| Organic Photovoltaics (OPVs) | Electron-Donor Material | Broad absorption, tunable energy levels, potential for stable bulk heterojunction morphology. |

| Perovskite Solar Cells (PSCs) | Hole-Transporting Layer (HTL) | High hole mobility, suitable energy levels, potential for robust and stable films. |

| Organic Field-Effect Transistors (OFETs) | Active Semiconductor Layer | Good charge carrier mobility, solution processability for large-area electronics. |

| Sensors | Active Sensing Material | Porous network for analyte detection, fluorescence quenching/enhancement upon interaction. nih.govspringerprofessional.de |

Strategies for Further Performance Enhancement

To unlock the full potential of materials derived from this compound, several strategies for performance enhancement are being actively researched. These strategies focus on tuning the molecular structure and the macroscopic properties of the resulting materials.

Molecular Engineering plays a crucial role in optimizing the optoelectronic properties. This can be achieved through:

Copolymerization: Introducing different comonomers into the polymer backbone alongside this compound can modulate the electronic properties, such as the HOMO/LUMO energy levels and the bandgap. This allows for the fine-tuning of the material to match the requirements of a specific device.

Side-Chain Engineering: While the butyl group imparts solubility, modifying the side chains can further influence the material's properties. For instance, introducing bulky side chains can suppress intermolecular aggregation, which is often a cause of luminescence quenching in the solid state.

End-Capping: Functionalizing the end groups of the polymer chains can improve charge injection and extraction at the electrode interfaces, leading to enhanced device efficiency.

Crosslinking is another powerful strategy for performance enhancement. The ethynyl groups in this compound are ideal for thermal or UV-induced crosslinking. This process converts the soluble polymer into an insoluble, robust network. elsevierpure.comresearchgate.net The benefits of crosslinking include:

Improved Morphological Stability: Crosslinked films are more resistant to phase separation and degradation, which is particularly important for the long-term stability of devices like OPVs and OLEDs.

Enhanced Solvent Resistance: Once crosslinked, the material becomes insoluble, allowing for the deposition of subsequent layers from solution without dissolving the underlying layer. This is a significant advantage for the fabrication of multilayer devices.

Better Thermal Stability: The formation of a covalent network increases the glass transition temperature and decomposition temperature of the material, making it suitable for applications that require high-temperature operation.

The following table outlines key strategies for performance enhancement and their expected outcomes:

| Strategy | Description | Expected Outcome |

| Molecular Engineering | ||

| Copolymerization | Introducing different monomer units into the polymer chain. | Tuned energy levels, bandgap, and charge transport properties. |

| Side-Chain Engineering | Modifying the alkyl or other substituent groups. | Improved solubility, suppressed aggregation, enhanced film morphology. |

| End-Capping | Functionalizing the terminal ends of the polymer chains. | Improved charge injection/extraction, better interfacial contact. |

| Crosslinking | ||

| Thermal/UV Curing | Inducing covalent bond formation between polymer chains via the ethynyl groups. | Enhanced morphological and thermal stability, improved solvent resistance. mdpi.comresearchgate.net |

| Nanostructure Control | ||

| Templating | Using templates to guide the self-assembly of the polymer. | Ordered nanostructures with anisotropic charge transport properties. |

| Blending | Mixing with other materials, such as nanoparticles or other polymers. | Creation of composite materials with synergistic properties. |

Development of New Functional Materials from Carbazole-Ethynyl Scaffolds

The carbazole-ethynyl scaffold provided by this compound is a versatile platform for the creation of a wide array of new functional materials beyond traditional optoelectronic devices. The reactivity of the ethynyl groups allows for the synthesis of complex architectures with unique properties.

Porous Organic Polymers (POPs) are a class of materials with high surface areas and tunable pore sizes. By employing this compound as a building block in polymerization reactions, such as Sonogashira-Hagihara coupling, POPs with a carbazole-rich framework can be synthesized. nih.govresearchgate.net These materials are promising for applications in:

Gas Storage and Separation: The porous structure can be tailored to selectively adsorb and store gases like hydrogen and carbon dioxide.

Catalysis: The high surface area can support catalytic nanoparticles, or the carbazole units themselves can act as catalytic sites.

Sensing: The porous network can trap analyte molecules, and the fluorescence of the carbazole units can be used for sensing applications. For instance, the fluorescence of carbazole-based polymers can be quenched in the presence of certain pesticides or metal ions, enabling their detection. nih.govnih.gov

Hyperbranched Polymers and Dendrimers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. instras.commdpi.com The A2B-type structure of this compound (where the carbazole is the core and the two ethynyl groups are the reactive sites) makes it a suitable monomer for the synthesis of hyperbranched polymers. These materials exhibit unique properties such as low viscosity and high solubility compared to their linear analogues. They have potential applications in:

Light-Emitting Materials: The globular structure of hyperbranched polymers can encapsulate chromophores, leading to materials with high photoluminescence quantum yields.

Drug Delivery: The numerous end groups can be functionalized with targeting ligands or drug molecules for biomedical applications.

Nanoreactors: The internal cavities of these branched polymers can serve as nanoreactors for carrying out chemical reactions in a confined space.

The following table summarizes the types of new functional materials that can be developed from carbazole-ethynyl scaffolds and their potential applications:

| Material Type | Synthetic Approach | Key Properties | Potential Applications |

| Porous Organic Polymers (POPs) | Sonogashira-Hagihara coupling, Friedel-Crafts alkylation | High surface area, tunable porosity, good thermal stability. | Gas storage and separation, catalysis, chemical sensing. nih.govresearchgate.net |

| Hyperbranched Polymers | Self-condensing vinyl polymerization of the ethynyl groups. | Low viscosity, high solubility, numerous terminal functional groups. | Light-emitting materials, drug delivery, nanoreactors. instras.commdpi.com |

| Crosslinked Networks | Thermal or photochemical polymerization of the ethynyl groups. | High mechanical strength, thermal stability, and chemical resistance. | High-performance coatings, membranes for separation, insulating materials. |

| Composite Materials | Blending with inorganic nanoparticles or other polymers. | Combination of properties from different components (e.g., conductivity and mechanical strength). | Multifunctional materials for advanced applications. |

Conclusion

Summary of Key Academic Contributions

The compound 9-Butyl-3,6-diethynylcarbazole has emerged as a significant building block in the field of materials science, primarily due to its unique electronic and photophysical properties. Research has demonstrated its utility as a versatile precursor for the synthesis of advanced functional materials. The ethynyl (B1212043) groups at the 3 and 6 positions of the carbazole (B46965) core are particularly noteworthy, as they provide reactive sites for various coupling reactions, enabling the construction of complex molecular architectures.

Key academic contributions have centered on the application of this compound in the development of organic electronic materials. Its derivatives have been investigated for their potential use in:

Organic Light-Emitting Diodes (OLEDs): The carbazole core is known for its excellent hole-transporting capabilities and high triplet energy, making it a suitable component for host materials in phosphorescent OLEDs. The introduction of ethynyl groups allows for the extension of the π-conjugated system, which can be used to tune the electronic properties and enhance device performance.

Organic Photovoltaics (OPVs): The electron-rich nature of the carbazole moiety makes it an effective electron donor in donor-acceptor type polymers for OPV applications. The diethynyl functionality allows for the polymerization of the molecule with various acceptor units to create materials with tailored band gaps and absorption spectra.

Sensors: The fluorescent properties of carbazole derivatives can be exploited in the design of chemical sensors. The interaction of the conjugated system with specific analytes can lead to changes in fluorescence, enabling detection. The ethynyl groups offer a platform for attaching specific recognition units.

The butyl group at the 9-position of the carbazole is crucial for ensuring solubility of the compound and its derivatives in common organic solvents. This enhanced solubility is a significant practical advantage, facilitating material processing and device fabrication.

Detailed research findings have highlighted the photophysical properties of compounds derived from this compound. These studies often report high quantum yields of fluorescence, which is a desirable characteristic for emissive applications. The rigid and planar structure of the carbazole unit, combined with the linear ethynyl linkers, contributes to the desirable electronic and optical properties of the resulting materials.

Future Outlook for Research on this compound in Materials Science

The future of research on this compound in materials science appears promising, with several avenues for further exploration. The versatility of the diethynyl functionality is expected to be a continuing focus of research, with an emphasis on creating novel and more complex molecular and polymeric structures.

Potential future research directions include:

Development of Novel Polymers: The use of this compound as a monomer in polymerization reactions, such as Glaser coupling or Sonogashira coupling, could lead to the synthesis of new conjugated polymers with interesting electronic and optical properties. These polymers could find applications in flexible electronics and advanced photovoltaic devices.

Design of Dendrimers and Hyperbranched Polymers: The di-functionality of the molecule makes it an ideal candidate for the construction of dendrimers and hyperbranched polymers. These three-dimensional structures could exhibit unique properties, such as enhanced solubility and efficient energy transfer, making them suitable for applications in light-harvesting and as host materials in OLEDs.

Exploration of Non-linear Optical (NLO) Properties: The extended π-conjugated systems that can be built from this compound are known to exhibit non-linear optical properties. Further research could focus on the design and synthesis of materials with high NLO coefficients for applications in optical communications and data storage.

Applications in Perovskite Solar Cells: Carbazole-based materials have shown promise as hole-transporting materials (HTMs) in perovskite solar cells. mdpi.com Future work could involve the synthesis of novel HTMs derived from this compound to improve the efficiency and stability of these devices.

Bio-imaging and Sensing: By functionalizing the ethynyl groups with biocompatible moieties, it may be possible to develop fluorescent probes for bio-imaging and sensing applications. The carbazole core provides a stable and highly fluorescent platform for such probes.

Q & A

Q. What are the established synthetic routes for 9-Butyl-3,6-diethynylcarbazole, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts alkylation using carbazole derivatives and alkyl halides. For example:

- Step 1 : Alkylation of carbazole with tert-butyl chloride in the presence of AlCl₃ (Lewis acid catalyst) under reflux in dichloromethane or chloroform .

- Step 2 : Introduction of ethynyl groups via Sonogashira coupling, using palladium catalysts and aryl halides.

Key variables : Catalyst loading (e.g., 5–10 mol% Pd), solvent polarity, and temperature (60–100°C). Lower yields (<50%) are often attributed to steric hindrance from bulky substituents or side reactions like homocoupling. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., tert-butyl protons at δ 1.4–1.6 ppm, ethynyl protons at δ 3.0–3.2 ppm) .

- XRD : Single-crystal X-ray diffraction reveals planarity of the carbazole core and bond angles (e.g., C–C bond lengths ~1.42 Å, consistent with aromatic systems) .

- FT-IR : Ethynyl C≡C stretches appear at ~2100 cm⁻¹, while carbazole N–H stretches are absent due to alkylation .

Q. What are the foundational applications of this compound in materials science?

- OLEDs : Acts as a hole-transport layer due to high glass transition temperatures (Tg > 150°C) and tunable HOMO/LUMO levels (–5.3 eV/–2.1 eV) .

- Fluorescent probes : Ethynyl groups enhance π-conjugation, enabling emission in the blue-green range (λem ~450–500 nm) for bioimaging .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in Sonogashira coupling steps?

Methodology :

- Design of Experiments (DoE) : Use response surface modeling to evaluate interactions between variables (e.g., catalyst type, solvent, temperature). For example, Pd(PPh₃)₄ in THF at 80°C improves coupling efficiency compared to PdCl₂(PPh₃)₂ .

- Additives : Adding CuI (10 mol%) as a co-catalyst reduces Pd aggregation and enhances ethynyl group activation .

- In situ monitoring : UV-vis spectroscopy tracks reaction progress by observing Pd intermediate formation at 400–450 nm .

Q. How should contradictory reports on fluorescence quantum yields (ΦF) be resolved?

Case study : Discrepancies in ΦF (e.g., 0.45 vs. 0.25) may arise from:

- Solvent polarity : Higher ΦF in toluene (non-polar) vs. DMF (polar) due to reduced non-radiative decay .

- Impurities : Residual Pd or unreacted halides quench fluorescence. Purify via recrystallization (ethanol/water) and validate with ICP-MS .

- Experimental setup : Ensure consistent excitation wavelengths and integrate sphere calibration for accurate ΦF measurements .

Q. What advanced techniques validate electronic properties for optoelectronic applications?

- Cyclic voltammetry (CV) : Determines HOMO/LUMO levels. For this compound, oxidation peaks at +1.2 V (vs. Ag/AgCl) correlate with HOMO = –5.4 eV .

- DFT calculations : B3LYP/6-31G(d) models predict charge distribution; ethynyl groups localize electron density at the 3,6-positions, enhancing hole mobility .

- Time-resolved photoluminescence : Lifetimes (τ ~2–5 ns) indicate radiative recombination efficiency in OLED devices .

Q. How does structural modification impact thermal stability and device performance?

Comparative analysis :

- Thermogravimetric analysis (TGA) : The tert-butyl group increases thermal decomposition onset (>300°C) compared to methyl derivatives (~250°C) due to steric protection .

- DSC : Glass transition temperatures (Tg) correlate with alkyl chain length; butyl substituents improve film morphology in OLEDs by reducing crystallinity .

- Device testing : Longer alkyl chains (e.g., hexyl vs. butyl) reduce aggregation but may lower charge mobility. Balance via blended layer architectures .

Q. What strategies address instability under oxidative conditions in biomedical applications?

- Encapsulation : Use PLGA nanoparticles to shield the compound from ROS (e.g., H₂O₂), preserving fluorescence in cellular environments .

- Coating : Silica shell functionalization (via sol-gel methods) enhances aqueous stability while permitting surface conjugation for targeted delivery .

Methodological Notes

- Safety protocols : Always use inert atmospheres (N₂/Ar) for moisture-sensitive reactions and wear impermeable gloves/respirators due to potential toxicity .

- Data validation : Cross-reference XRD, NMR, and DFT results to confirm structural assignments. For example, XRD bond angles should align with DFT-optimized geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.